

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-(3-Aminopropyl)isoindoline-1,3-dione

Cat. No.: B112662

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CAS Number: 121821-01-0 (for hydrochloride salt)

This technical guide provides a comprehensive overview of **2-(3-aminopropyl)isoindoline-1,3-dione**, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, physicochemical properties, and biological activities, with a focus on its role in modulating cellular signaling pathways.

Physicochemical Properties

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a derivative of phthalimide. The isoindoline-1,3-dione core structure is a crucial pharmacophore found in numerous biologically active compounds. The presence of a primary amine at the terminus of the propyl chain allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	121821-01-0 (HCl salt)	[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	204.23 g/mol	N/A
Appearance	White to off-white solid	General Knowledge
Solubility	Soluble in polar organic solvents	General Knowledge

Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione

The synthesis of **2-(3-aminopropyl)isoindoline-1,3-dione** is typically achieved through a two-step process, starting from phthalic anhydride and 1,3-diaminopropane, or more commonly via the Gabriel synthesis using a precursor like 2-(3-bromopropyl)isoindoline-1,3-dione.

Experimental Protocol: Two-Step Synthesis from Phthalimide

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

This procedure is adapted from the synthesis of similar N-alkylated phthalimides.

- Materials: Potassium phthalimide, 1,3-dibromopropane, acetone, ethanol.
- Procedure:
 - To a refluxing mixture of 1,3-dibromopropane (3 equivalents) in acetone, add potassium phthalimide (1 equivalent) in portions.
 - Continue refluxing the mixture with stirring for 12 hours.
 - After cooling, filter off the solid precipitate (potassium bromide).
 - Evaporate the solvent from the filtrate under reduced pressure.

- Recrystallize the resulting crude product from ethanol to yield 2-(3-bromopropyl)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of **2-(3-Aminopropyl)isoindoline-1,3-dione** (via Gabriel Amine Synthesis)

This is a standard procedure for the conversion of a phthalimide to a primary amine.

- Materials: 2-(3-Bromopropyl)isoindoline-1,3-dione, hydrazine hydrate, ethanol.
- Procedure:
 - Dissolve 2-(3-bromopropyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
 - Add hydrazine hydrate (1.2 equivalents) to the solution.
 - Reflux the reaction mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
 - Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.
 - Filter the mixture to remove the solid phthalhydrazide.
 - Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain **2-(3-aminopropyl)isoindoline-1,3-dione**.

Biological and Pharmacological Activities

Derivatives of isoindoline-1,3-dione exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The core structure is found in clinically used drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-angiogenic effects.

Anticancer Activity

Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

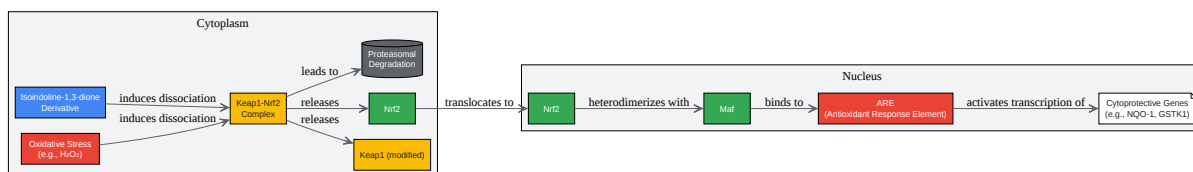
Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
N-benzylisoindole-1,3-dione derivatives	A549-Luc (lung adenocarcinoma)	114.25 and 116.26	[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids	AChE (in relation to Alzheimer's, but indicates bioactivity)	2.1 - 7.4	[5]

Neuroprotective and Anti-Inflammatory Activity

Recent research has highlighted the neuroprotective effects of isoindoline-1,3-dione derivatives, particularly through the activation of the NRF2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[1][2] Additionally, various derivatives have shown significant analgesic and in-vitro anti-inflammatory activity.[6]

Signaling Pathway Modulation: The NRF2 Pathway

Isoindoline-1,3-dione derivatives have been shown to exert neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

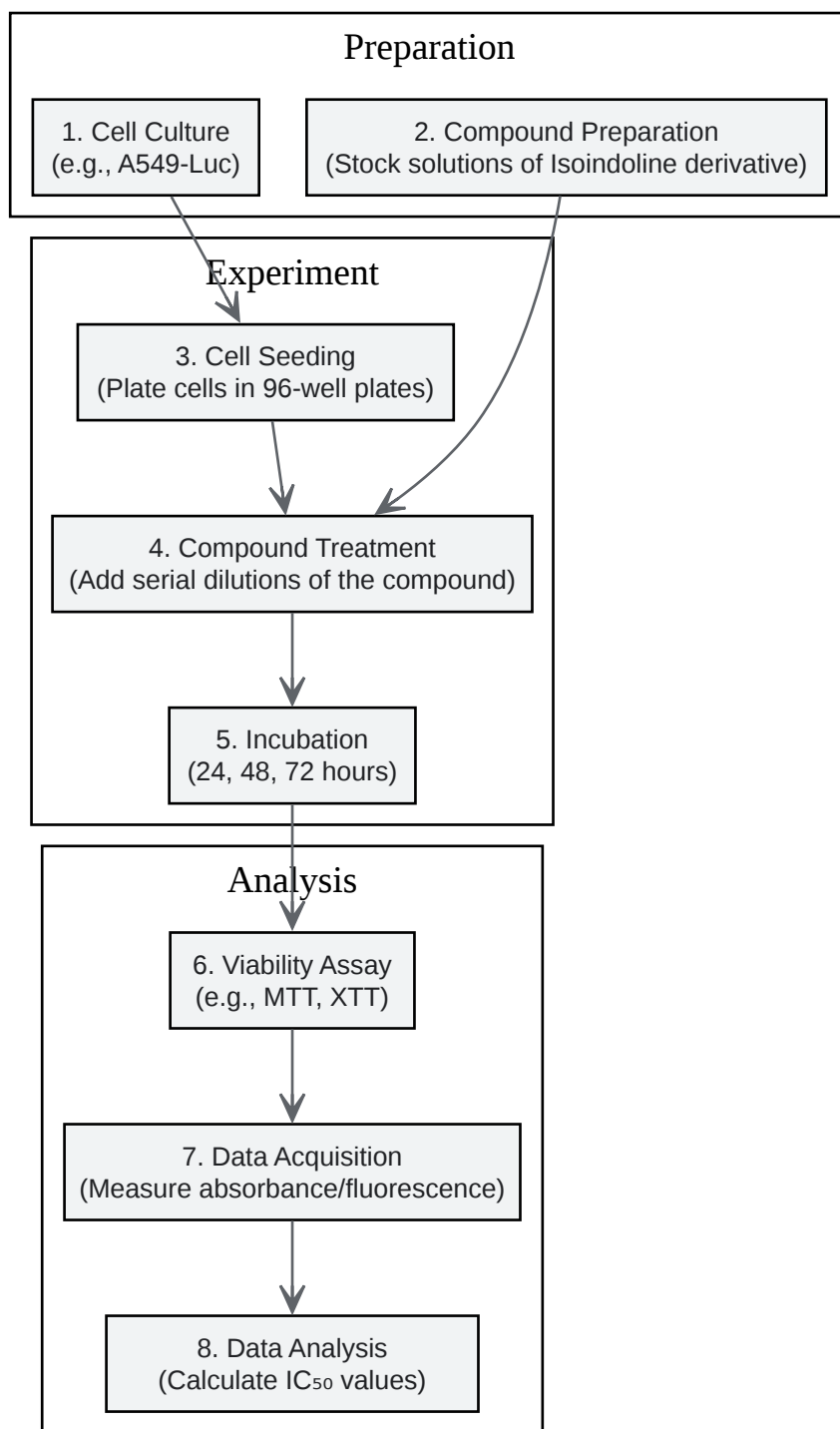


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Caption: Modulation of the NRF2 signaling pathway by isoindoline-1,3-dione derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common application for novel chemical entities based on the **2-(3-aminopropyl)isoindoline-1,3-dione** scaffold is the evaluation of their cytotoxic effects on cancer cell lines. A typical experimental workflow for such an assessment is outlined below.



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